molecular formula C5H5Cl2N3S B13132241 2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine CAS No. 13733-90-9

2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine

Cat. No.: B13132241
CAS No.: 13733-90-9
M. Wt: 210.08 g/mol
InChI Key: ZCZJJJXYLSCYII-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(ethylthio)-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of two chlorine atoms and an ethylthio group attached to the triazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(ethylthio)-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethanethiol. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with the ethylthio group. The general reaction scheme is as follows:

C3N3Cl3+C2H5SHC3N3Cl2(C2H5S)+HCl\text{C}_3\text{N}_3\text{Cl}_3 + \text{C}_2\text{H}_5\text{SH} \rightarrow \text{C}_3\text{N}_3\text{Cl}_2(\text{C}_2\text{H}_5\text{S}) + \text{HCl} C3​N3​Cl3​+C2​H5​SH→C3​N3​Cl2​(C2​H5​S)+HCl

The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the rate of reaction and minimize side reactions.

Industrial Production Methods

On an industrial scale, the production of 2,4-Dichloro-6-(ethylthio)-1,3,5-triazine involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(ethylthio)-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide, ammonia, and primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or water at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted triazines with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazines.

Scientific Research Applications

2,4-Dichloro-6-(ethylthio)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(ethylthio)-1,3,5-triazine involves the inhibition of specific enzymes or proteins. For instance, in herbicidal applications, it inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in plants. This inhibition leads to the disruption of essential metabolic pathways, ultimately causing plant death.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methyl-1,3,5-triazine
  • 2,4-Dichloro-6-phenyl-1,3,5-triazine
  • 2,4-Dichloro-6-(methylthio)-1,3,5-triazine

Comparison

Compared to its analogs, 2,4-Dichloro-6-(ethylthio)-1,3,5-triazine exhibits unique properties due to the presence of the ethylthio group. This group enhances its lipophilicity, making it more effective in penetrating biological membranes. Additionally, the ethylthio group can undergo further chemical modifications, providing a versatile platform for the synthesis of novel compounds with enhanced biological activities.

Properties

CAS No.

13733-90-9

Molecular Formula

C5H5Cl2N3S

Molecular Weight

210.08 g/mol

IUPAC Name

2,4-dichloro-6-ethylsulfanyl-1,3,5-triazine

InChI

InChI=1S/C5H5Cl2N3S/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3

InChI Key

ZCZJJJXYLSCYII-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

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